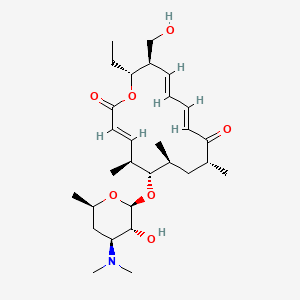

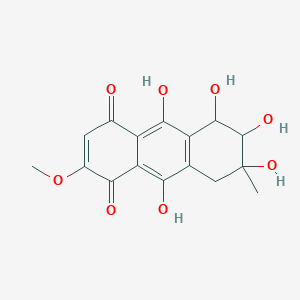

Mycinamicin VII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mycinamicin VII is a macrolide.

Applications De Recherche Scientifique

Biosynthesis and Antibacterial Properties

Mycinamicin VII is part of the mycinamicin family, a group of macrolide antibiotics produced by Micromonospora griseorubida. These antibiotics are known for their strong antibacterial activity against gram-positive bacteria. The biosynthesis of mycinamicin involves complex processes, including the use of polyketide synthases (PKS) and various enzymes that contribute to its macrolide structure and antimicrobial properties. Studies have explored the gene clusters responsible for mycinamicin biosynthesis, emphasizing the role of specific genes like mycAV, mycE, and mycF in producing mycinamicin intermediates and derivatives (Anzai et al., 2004), (Tsukada et al., 2010).

Structural Elucidation and Chemical Degradation

The chemical structure and stereochemistry of mycinamicins, including mycinamicin VII, have been determined through spectroscopic data, chemical degradations, and X-ray crystal structure analysis. These studies provide insights into the structural features that contribute to the antibiotic's efficacy (Kinoshita et al., 1985).

Gene Targeting and Complementation Studies

Gene targeting and complementation studies have been conducted to understand the roles of specific genes in mycinamicin biosynthesis. For instance, targeting the mycE and mycF genes and observing the effects on mycinamicin production has shed light on the biosynthetic pathway and the roles of these genes in modifying mycinamicin intermediates (Anzai et al., 2010).

Enzymatic Function Analysis

The function of various enzymes involved in mycinamicin biosynthesis, such as cytochrome P450 enzymes (MycCI and MycG), has been characterized. These enzymes play crucial roles in the hydroxylation and epoxidation of mycinamicin intermediates, contributing to the final structure and activity of the antibiotic (Li et al., 2009).

Conformational Dynamics of Enzymes

Research has also focused on understanding the conformational dynamics and structural changes of enzymes like MycG in response to substrate binding. This is crucial for understanding how these enzymes catalyze specific reactions in the biosynthetic pathway of mycinamicin (Tietz et al., 2017).

Propriétés

Nom du produit |

Mycinamicin VII |

|---|---|

Formule moléculaire |

C29H47NO7 |

Poids moléculaire |

521.7 g/mol |

Nom IUPAC |

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1 |

Clé InChI |

HREUKRQZLNMEFQ-KMWMHNJKSA-N |

SMILES isomérique |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO |

SMILES canonique |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO |

Origine du produit |

United States |

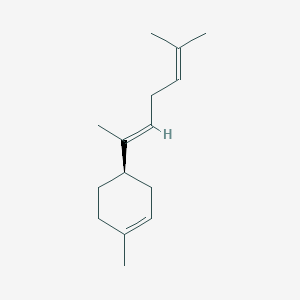

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)

![N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine](/img/structure/B1253491.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1253492.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)

![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)